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Abstract
Fadraciclib (formerly CYC065) is a second-generation, orally bioavailable aminopurine analog

that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-

Dependent Kinase 9 (CDK9). By targeting these two key regulators of cell cycle progression

and transcriptional control, fadraciclib presents a dual mechanism of action that leads to cell

cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive

overview of the preclinical data for fadraciclib, detailing its mechanism of action, summarizing

key quantitative data, outlining experimental protocols, and visualizing the core signaling

pathways.

Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in

regulating the cell cycle and gene transcription. Their dysregulation is a common feature in

many cancers, making them attractive targets for therapeutic intervention. Fadraciclib has

emerged as a promising clinical candidate due to its improved potency and selectivity for CDK2

and CDK9 compared to its predecessor, seliciclib. This dual inhibition provides a synergistic

anti-tumor effect by concurrently halting cell proliferation and promoting programmed cell

death.
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Mechanism of Action
Fadraciclib exerts its anti-cancer effects through the simultaneous inhibition of CDK2 and

CDK9.

CDK9 Inhibition and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex.

This complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a

critical step for the transcriptional elongation of many genes, including those encoding short-

lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL1) and oncoproteins such as

MYC.

By inhibiting CDK9, fadraciclib prevents the phosphorylation of RNAPII at serine 2, leading to a

global suppression of transcription. This results in the rapid depletion of MCL1 and MYC,

proteins that are crucial for the survival and proliferation of many cancer cells. The loss of these

pro-survival signals triggers the intrinsic apoptotic pathway, leading to cancer cell death.

CDK2 Inhibition and Cell Cycle Control
CDK2, in complex with cyclin E, is a critical regulator of the G1 to S phase transition in the cell

cycle. In many cancers, particularly those with an amplification of the CCNE1 gene (which

encodes cyclin E1), the CDK2/cyclin E complex is hyperactive, driving uncontrolled cell

proliferation. Fadraciclib inhibits the kinase activity of the CDK2/cyclin E complex, leading to a

cell cycle arrest at the G1/S checkpoint and preventing cancer cells from replicating their DNA

and dividing.

Quantitative Data
In Vitro Kinase Inhibitory Potency
Fadraciclib demonstrates high potency against CDK2 and CDK9, with selectivity over other

CDKs.
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Kinase Target IC50 (nM)

CDK2/cyclin A 5

CDK9/cyclin T1 26

CDK5/p25 21

CDK3/cyclin E1 29

Table 1: In vitro inhibitory potency of fadraciclib against various CDK complexes. IC50 values

were determined using recombinant enzymes at ATP concentrations close to their respective

Km values.

In Vitro Anti-proliferative Activity
Fadraciclib has shown potent anti-proliferative activity across a range of cancer cell lines.

Cell Line Cancer Type IC50 (nM) Reference

MOLM-13
Acute Myeloid

Leukemia
26

MV-4-11
Acute Myeloid

Leukemia
5

OCI-AML3
Acute Myeloid

Leukemia
~440 (at 72h)

USC-ARK-2
Uterine Serous

Carcinoma
~124.1 ± 57.8

Table 2: In vitro anti-proliferative activity of fadraciclib in various cancer cell lines.

Signaling Pathway Diagrams
Fadraciclib's Inhibition of the CDK9-Mediated
Transcription Pathway
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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